molecular formula C19H19NO4 B2518654 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 477871-36-6

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate

Cat. No.: B2518654
CAS No.: 477871-36-6
M. Wt: 325.364
InChI Key: UDJCRPOVWUQUHR-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with a methoxy group at the 7-position and an ethyl carbamate moiety linked to a para-methylphenyl group. This compound’s structural complexity, combining a benzofuran scaffold with a carbamate functional group, suggests unique physicochemical and biological properties compared to simpler carbamates like ethyl carbamate (EC) or aryl carbamates .

Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12-7-9-15(10-8-12)20-19(21)23-13(2)17-11-14-5-4-6-16(22-3)18(14)24-17/h4-11,13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCRPOVWUQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC(C)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the carbamate group, typically using reagents such as isocyanates or carbamoyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, effectively halting their proliferation.

Case Study Data : A study evaluated the anticancer efficacy of related compounds against HepG2 (liver cancer) cells:

CompoundCell Line% Cell Viability
1HepG233.29
2HepG235.01
3HepG237.31
DoxorubicinHepG20.62

These results indicate promising anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens. Its efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
1E. coli10.5280
2S. aureus13265

These findings suggest that this compound could be a candidate for developing new antimicrobial agents targeting bacterial infections.

Therapeutic Applications

Given its biological activities, the compound has potential therapeutic applications in:

  • Cancer Treatment : Due to its ability to induce apoptosis and inhibit cancer cell proliferation, further research could lead to its development as an anticancer drug.
  • Antimicrobial Therapy : Its effectiveness against bacteria positions it as a candidate for treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • The benzofuran core and para-methylphenyl group in the target compound confer higher molecular weight and hydrophobicity compared to EC.
  • Unlike phenyl N-methylcarbamate, the target compound’s methoxy group may enhance metabolic stability or binding affinity to biological targets.

Analytical Methods and Detection

Ethyl carbamate (EC) is commonly analyzed using techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), as demonstrated in studies optimizing parameters such as extraction time, temperature, and pH . While EC’s low molecular weight and volatility make it amenable to GC-MS, the target compound’s larger size and reduced volatility may require alternative methods (e.g., HPLC-MS) for accurate quantification.

Stability and Environmental Impact

The methoxy group in the target compound may reduce hydrolysis rates compared to EC, which degrades readily in acidic conditions. Its aromatic substituents could also increase environmental persistence, necessitating specialized degradation studies.

Biological Activity

1-(7-Methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate, a compound with the CAS number 477871-36-6, belongs to a class of benzofuran derivatives known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}

This compound features a methoxy group on the benzofuran moiety and an N-(4-methylphenyl) carbamate functional group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring and the presence of electron-donating groups enhance anticancer activity.

In particular, a study reported that related benzofuran compounds exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against human cancer cell lines, suggesting that similar modifications could potentiate the activity of our compound .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Bcl-2 : Compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at G1 or G2 phases, thereby inhibiting cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of functional groups such as carbamates has been linked to enhanced antibacterial and antifungal activities. A recent study indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the range of 46.9 to 93.7 µg/mL against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Study Findings IC50/Activity
Study AAnticancer activity against A-431 cellsIC50 = 1.98 µg/mL
Study BAntimicrobial efficacy against E. coliMIC = 75 µg/mL
Study CInduction of apoptosis in Jurkat cellsSignificant increase in apoptotic markers

Case Study: Anticancer Activity

In one notable case study, researchers synthesized various benzofuran derivatives and tested their anticancer properties against different cell lines including HT29 (colon cancer) and Jurkat (leukemia). The results showed that compounds with a methoxy group significantly inhibited cell growth, demonstrating the importance of substituents in enhancing biological activity.

Q & A

Q. What are the common synthetic strategies for preparing 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate?

The synthesis typically involves multi-step reactions, including:

  • Benzofuran core formation : Cyclization of substituted phenols with ketones or aldehydes under acidic or basic conditions.
  • Carbamate introduction : Reaction of the benzofuran intermediate with phosgene or carbamoyl chloride derivatives, followed by coupling with 4-methylaniline .
  • Functionalization : Methoxy group installation via nucleophilic substitution or protection/deprotection strategies.
    Key techniques include refluxing, microwave-assisted synthesis, and purification via column chromatography.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm) and confirms carbamate linkage.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Monitor degradation under varying pH (1–13) and temperatures (25–60°C) using HPLC or TLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carbamate formation step?

  • Catalyst screening : Use DMAP or triethylamine to enhance nucleophilicity during carbamate coupling.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates.
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis) .

Q. What mechanisms underlie the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Molecular docking : Predict interactions with target proteins (e.g., kinases, receptors) using software like AutoDock.
  • Fluorescence quenching assays : Measure binding affinity to enzymes (e.g., cytochrome P450) via spectrofluorometry .
  • SAR studies : Modify substituents (e.g., methoxy, carbamate) to correlate structure with activity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange.
  • Isotopic labeling : Use deuterated solvents or ¹³C-enriched reagents to clarify ambiguous signals .

Q. What experimental designs are suitable for assessing regioselectivity in benzofuran functionalization?

  • Competitive reactions : Compare reactivity of electrophiles (e.g., bromine, nitrating agents) at C-3 vs. C-7 positions.
  • Computational modeling : Calculate Fukui indices to predict electrophilic attack sites .

Q. How can researchers evaluate the compound’s toxicity and pharmacokinetic properties?

  • In vitro toxicity : Perform MTT assays on cell lines (e.g., HepG2) to assess cytotoxicity.
  • ADMET profiling : Use Caco-2 cells for permeability and microsomal assays for metabolic stability .

Q. What strategies mitigate oxidation or hydrolysis of the carbamate group during storage?

  • Lyophilization : Store as a stable powder under inert gas (N₂/Ar).
  • Antioxidant additives : Include BHT or ascorbic acid in solutions .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Hammett analysis : Correlate substituent σ values with reaction rates.
  • Steric maps : Generate 3D models (e.g., using Gaussian) to visualize hindrance near reactive sites .

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